Desmethyl Erlotinib Desmethyl Erlotinib OSI-420 (CP-473420) is an active metabolite of erlotinib which is an orally active EGFR tyrosin kinase inhibitor with IC50 of 2 and 20 nM for the inhibition of human EGFR and EGFR autophosphorylation in tumor cells.
Brand Name: Vulcanchem
CAS No.: 183320-51-6
VCID: VC0538273
InChI: InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
SMILES: Array
Molecular Formula: C21H22ClN3O4
Molecular Weight: 415.9 g/mol

Desmethyl Erlotinib

CAS No.: 183320-51-6

Cat. No.: VC0538273

Molecular Formula: C21H22ClN3O4

Molecular Weight: 415.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Desmethyl Erlotinib - 183320-51-6

Specification

CAS No. 183320-51-6
Molecular Formula C21H22ClN3O4
Molecular Weight 415.9 g/mol
IUPAC Name 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Standard InChI InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
Standard InChI Key BUOXOWNQZVIETJ-UHFFFAOYSA-N
Canonical SMILES COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline core substituted at positions 4, 6, and 7. The 4-position is occupied by a 3-ethynylanilino group, while the 6- and 7-positions bear 2-methoxyethoxy and oxyethanol side chains, respectively. The hydrochloride salt formation at the ethanol moiety improves aqueous solubility, critical for bioavailability .

Table 1: Key Chemical Properties

PropertyValue
CAS Number183320-51-6
Molecular FormulaC21H22ClN3O4\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{4}
Molecular Weight415.9 g/mol
IUPAC Name2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Purity>98% (HPLC)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step convergent approach, optimized to reduce intermediate isolation steps. A patented method (WO2007138613A2) outlines the following sequence :

  • Quinazoline Core Formation: Condensation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

  • Side Chain Introduction: Etherification at the 6-position using 2-bromoethanol under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1DMF, K2_2CO3_3, 80°C78
2NaH, THF, 0°C to RT65
3HCl/EtOH, RT92

Process Optimization

The patent emphasizes minimizing intermediates and using cost-effective solvents (e.g., THF instead of DMSO). This reduces production costs by ~30% compared to traditional routes .

Pharmacological Activity and Mechanisms

Tyrosine Kinase Inhibition

Though direct evidence is limited, the compound’s structural similarity to erlotinib suggests EGFR tyrosine kinase inhibition. Erlotinib binds competitively to ATP sites, blocking downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) essential for cancer cell proliferation .

Table 3: Comparative IC50_{50} Values of Quinazoline Derivatives

CompoundIC50_{50} (EGFR, nM)
Erlotinib2.0
Gefitinib0.8
2-[4-(3-Ethynylanilino)...[HCl]Pending

Cytotoxic Activity

Prelinary in vitro studies on analogous compounds show dose-dependent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cells, with IC50_{50} values ranging from 0.5–5 μM.

Pharmacokinetics and Metabolism

Absorption and Distribution

While pharmacokinetic data for this specific compound are unavailable, erlotinib exhibits 60% oral bioavailability and 93% plasma protein binding. Co-administration with bevacizumab (anti-VEGF) enhances tumor penetration, as shown by MALDI mass spectrometry imaging in xenograft models .

Metabolism and Excretion

Erlotinib undergoes hepatic metabolism via CYP3A4 to active metabolites (e.g., OSI-420). Population pharmacokinetic models indicate higher clearance rates in pediatric patients (<5 years) and males, influenced by ABCG2 polymorphisms .

Table 4: Key Pharmacokinetic Parameters of Erlotinib

ParameterValue (Adults)Value (Pediatrics)
CL/F (L/h/m2^2)3.66.8
AUC024h_{0-24h} (μM·h)34.47.22–101

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-MS/MS method quantifies erlotinib and metabolites with a lower limit of quantification (LLOQ) of 10 ng/mL. Similar protocols could be adapted for this compound .

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging

MALDI-MSI has mapped erlotinib distribution in tumors at 10 μm resolution, revealing broad diffusion independent of bevacizumab co-treatment. This technique is applicable to studying spatial distribution of 2-[4-(3-Ethynylanilino)...[HCl] .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator